

# Spectroscopic Profile of 4-(Trichloromethyl)benzyl chloride: A Technical Guide

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## Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzyl chloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Trifluoromethyl)benzyl chloride** (CAS No. 939-99-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data (NMR, IR, MS), experimental protocols, and a workflow for spectroscopic analysis.

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **4-(Trifluoromethyl)benzyl chloride**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Solvent
7.63	d	8.1	2H, Ar-H	CDCl <sub>3</sub>
7.52	d	8.1	2H, Ar-H	CDCl <sub>3</sub>
4.62	s	-	2H, CH <sub>2</sub> Cl	CDCl <sub>3</sub>
7.73	d	8.2	2H, Ar-H	DMSO-d <sub>6</sub>
7.55	d	8.2	2H, Ar-H	DMSO-d <sub>6</sub>
4.85	s	-	2H, CH <sub>2</sub> Cl	DMSO-d <sub>6</sub>

<sup>13</sup>C NMR Data[1]

Chemical Shift (ppm)	Assignment	Solvent
141.4	C-CF <sub>3</sub>	CDCl <sub>3</sub>
130.7 (q, J = 32.6 Hz)	C-CH <sub>2</sub> Cl	CDCl <sub>3</sub>
129.0	Ar-CH	CDCl <sub>3</sub>
125.9 (q, J = 3.8 Hz)	Ar-CH	CDCl <sub>3</sub>
124.1 (q, J = 272.1 Hz)	CF <sub>3</sub>	CDCl <sub>3</sub>
45.1	CH <sub>2</sub> Cl	CDCl <sub>3</sub>

## Infrared (IR) Spectroscopy

The FT-IR spectrum of neat **4-(Trifluoromethyl)benzyl chloride** displays characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
3050-3100	Aromatic C-H Stretch
2960	Aliphatic C-H Stretch
1620	C=C Aromatic Ring Stretch
1420	CH <sub>2</sub> Scissoring
1325	C-F Stretch (strong)
1160, 1120, 1070	C-F Stretch (strong)
840	p-Substituted Benzene C-H Bend
720	C-Cl Stretch

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **4-(Trifluoromethyl)benzyl chloride** shows a distinct fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
194/196	30/10	[M] <sup>+</sup> / [M+2] <sup>+</sup> (Molecular ion)
159	100	[M-Cl] <sup>+</sup> (Base peak)
109	40	[C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 spectrometer.<sup>[1]</sup>

- Sample Preparation: Approximately 10-20 mg of **4-(Trifluoromethyl)benzyl chloride** was dissolved in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) in

a 5 mm NMR tube.

- Instrument Parameters:
  - Spectrometer: Bruker Avance 400 Spectrometer
  - Frequency: 400 MHz for  $^1\text{H}$  NMR, 101 MHz for  $^{13}\text{C}$  NMR[1]
  - Temperature: Ambient temperature
  - $^1\text{H}$  NMR:
    - Pulse Sequence: zg30
    - Number of Scans: 16
    - Relaxation Delay: 1.0 s
  - $^{13}\text{C}$  NMR:
    - Pulse Sequence: zgpg30
    - Number of Scans: 1024
    - Relaxation Delay: 2.0 s
- Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 for  $^1\text{H}$  and  $\delta$  77.16 for  $^{13}\text{C}$ ;  $\text{DMSO-d}_6$ :  $\delta$  2.50 for  $^1\text{H}$  and  $\delta$  39.52 for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using a neat liquid sample.[2][3][4][5][6]

- Sample Preparation: A single drop of neat **4-(Trifluoromethyl)benzyl chloride** was placed between two potassium bromide (KBr) plates to form a thin liquid film.[2]
- Instrument Parameters:

- Spectrometer: FT-IR Spectrometer (e.g., PerkinElmer Spectrum One)
- Accessory: Transmission mode
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16
- Data Acquisition: A background spectrum of the clean KBr plates was first recorded. The sample was then placed between the plates, and the sample spectrum was acquired. The final spectrum was generated by ratioing the sample spectrum against the background spectrum.

## Mass Spectrometry (MS)

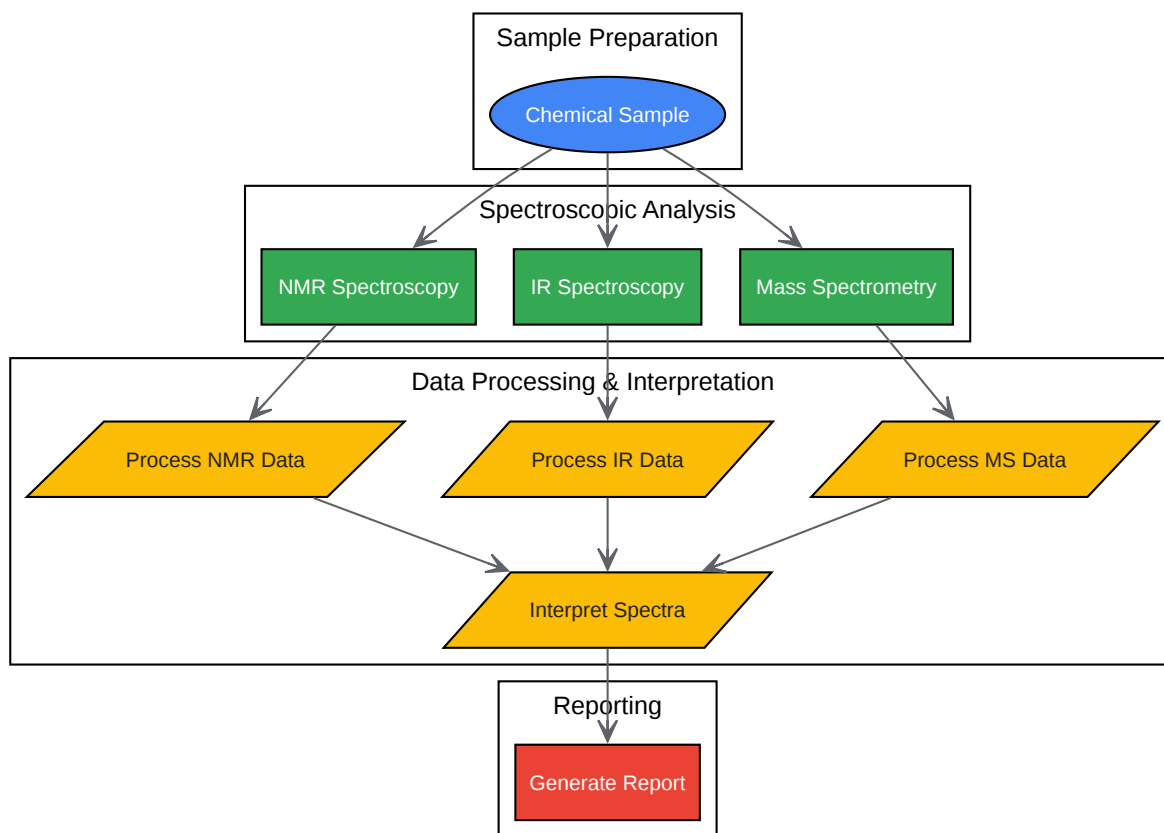
The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

- Sample Preparation: A dilute solution of **4-(Trifluoromethyl)benzyl chloride** was prepared in dichloromethane.
- GC-MS Parameters:
  - Gas Chromatograph: Agilent 7890B GC System
  - Mass Spectrometer: Agilent 5977A MSD
  - Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness)
  - Inlet Temperature: 250  $^{\circ}\text{C}$
  - Carrier Gas: Helium at a constant flow of 1 mL/min
  - Oven Program: Initial temperature of 50  $^{\circ}\text{C}$ , hold for 2 minutes, then ramp at 10  $^{\circ}\text{C}/\text{min}$  to 250  $^{\circ}\text{C}$  and hold for 5 minutes.
  - Ionization Mode: Electron Ionization (EI) at 70 eV

- Mass Range:  $m/z$  40-400
- Data Analysis: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to **4-(Trifluoromethyl)benzyl chloride**, and the corresponding mass spectrum was extracted and analyzed for its fragmentation pattern.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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General workflow for spectroscopic analysis.

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